Khk-IN-1

Description

BenchChem offers high-quality Khk-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Khk-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

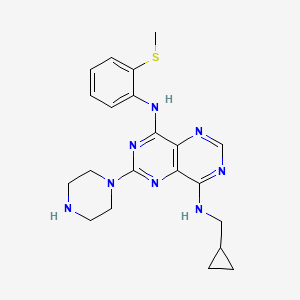

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMLZKGLUEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Khk-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action, biochemical properties, and experimental evaluation of Khk-IN-1, a selective inhibitor of Ketohexokinase (KHK).

Core Mechanism of Action

Khk-IN-1 is a potent, selective, and cell-permeable small molecule inhibitor of ketohexokinase (KHK), also known as fructokinase.[1][2][3] KHK is the primary enzyme responsible for the initial step in the metabolism of dietary fructose.[4][5] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[6][7][8] This metabolic pathway is significant because it bypasses the main rate-limiting steps of glycolysis, potentially leading to rapid substrate flux towards downstream metabolic processes.[7]

The primary mechanism of action of Khk-IN-1 involves the direct inhibition of KHK's enzymatic activity. Structural and biochemical data suggest that Khk-IN-1 interacts with the ATP-binding site of the KHK enzyme, specifically with the residue Asp-27B, thereby preventing the phosphorylation of fructose.[9] By blocking the conversion of fructose to F1P, Khk-IN-1 effectively curtails the entry of fructose into its metabolic cascade.[1][4] This inhibitory action makes Khk-IN-1 a valuable research tool for studying the physiological and pathological roles of fructose metabolism, particularly in the context of metabolic disorders such as obesity and diabetes.[2][3][4]

Signaling Pathway and Point of Intervention

The metabolism of fructose is a critical pathway in carbohydrate processing. Khk-IN-1 intervenes at the very first committed step.

Quantitative Data Summary

The inhibitory potency, selectivity, and pharmacokinetic properties of Khk-IN-1 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Assay | Value | Reference |

|---|---|---|---|

| IC₅₀ | Recombinant Human KHK | 12 nM | [1][2][9][10] |

| Off-Target Activity | Norepinephrine Transporter Binding | 0.83 µM | [11] |

| Kinase Selectivity | Panel of 31 Protein Kinases (@ 10 µM) | No significant inhibition (>40%) | [11] |

| Metabolic Kinase Selectivity | Ribokinase, Hexokinase, Adenosine Kinase | >50-fold selectivity |[11] |

Table 2: Cellular Activity

| Parameter | Cell Line / Assay | Value | Reference |

|---|

| IC₅₀ | Inhibition of F1P production in HepG2 cell lysates | 400 nM |[1][2][10][12] |

Table 3: In Vivo Pharmacokinetics (Rat)

| Parameter | Route | Value | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | Oral (10 mg/kg) | 34% | [1][10][12] |

| Oral Half-life (t₁/₂) | Oral (10 mg/kg) | 4 h | [1] |

| Volume of Distribution (Vdₛₛ) | Oral (10 mg/kg) | 32 L/kg | [1][10][12] |

| Clearance (CL) | Oral (10 mg/kg) | 160 mL/min/kg |[1][10][12] |

Table 4: ADME Profile

| Parameter | System | Value (% remaining at 10 min) | Reference |

|---|---|---|---|

| Microsomal Stability | Human Liver Microsomes | 88% | [1][10] |

| Microsomal Stability | Rat Liver Microsomes | 72% | [1][10] |

| CYP450 Inhibition | 1A2, 2C19, 2D6, 2C9, 3A4 | No significant inhibition |[1][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1 In Vitro KHK Inhibition Assay (Fluorescence Polarization)

This assay determines the direct inhibitory effect of Khk-IN-1 on the enzymatic activity of recombinant KHK.[11]

-

Enzyme: Recombinant human hepatic KHK (KHK-C).

-

Principle: Measures the production of ADP, a product of the kinase reaction. A common method is the Transcreener® ADP² Assay, which uses an antibody selective for ADP and a fluorescent tracer. The displacement of the tracer by ADP results in a change in fluorescence polarization.[13]

-

Procedure:

-

Prepare a reaction mixture containing KHK enzyme, ATP, and fructose in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton).[13]

-

Add varying concentrations of Khk-IN-1 to the reaction wells.

-

Initiate the reaction by adding the substrate (fructose).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]

-

Stop the reaction and add the detection reagents (e.g., ADP² antibody and tracer).

-

Measure the fluorescence polarization.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2 Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay measures the ability of Khk-IN-1 to inhibit KHK activity within a cellular context.[1][10][12]

-

Cell Line: HepG2 cells (a human liver carcinoma cell line).[10]

-

Procedure:

-

Prepare lysates from cultured HepG2 cells.

-

Aliquot the cell lysates into a multi-well plate.

-

Add Khk-IN-1 at a range of concentrations (e.g., 0-10 µM) to the lysates and pre-incubate for 30 minutes.[10]

-

Initiate the enzymatic reaction by adding a final concentration of 15 mM fructose.[10]

-

Incubate the mixture for 3 hours.[10]

-

Terminate the reaction and quantify the amount of F1P produced, typically using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the IC₅₀ value based on the dose-dependent inhibition of F1P formation.

-

4.3 In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for determining the basic pharmacokinetic parameters of Khk-IN-1 following oral administration.[1][10]

-

Animal Model: Male Sprague-Dawley rats, with an approximate body weight of 250 g.[10]

-

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single 10 mg/kg dose of Khk-IN-1 formulated in an appropriate vehicle via oral gavage.[10]

-

Collect blood samples from a suitable vessel (e.g., tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples by centrifugation to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of Khk-IN-1 in the plasma samples using a validated LC-MS/MS method.

-

Use the resulting concentration-time data to perform non-compartmental analysis and calculate key pharmacokinetic parameters, including bioavailability (F), half-life (t₁/₂), volume of distribution (Vdₛₛ), and clearance (CL).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KHK-IN-1 | TargetMol [targetmol.com]

- 3. abmole.com [abmole.com]

- 4. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 5. genecards.org [genecards.org]

- 6. platform.opentargets.org [platform.opentargets.org]

- 7. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Probe KHK-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

Khk-IN-1: A Technical Guide to a Potent Ketohexokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

High fructose consumption is increasingly linked to the prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target. This document provides a comprehensive technical overview of Khk-IN-1, a potent and selective inhibitor of KHK. Khk-IN-1, also known as compound 8, is a pyrimidinopyrimidine derivative that acts as an ATP-competitive inhibitor of the KHK-C isoform, the primary isoform in the liver.[1] This guide details the inhibitor's biochemical and cellular potency, pharmacokinetic profile, and the underlying mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical pathways and workflows to support further research and development in this area. While in vivo efficacy data for Khk-IN-1 in disease models is not publicly available, the therapeutic rationale is strongly supported by studies on KHK knockout animal models and other KHK inhibitors.

Mechanism of Action

Ketohexokinase is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] This process bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of carbon into downstream pathways, including de novo lipogenesis (DNL) and triglyceride synthesis. The accumulation of F1P can also lead to ATP depletion and uric acid production.

Khk-IN-1 is a potent inhibitor of the KHK-C isoform with an IC50 of 12 nM.[3] It functions by docking within the adenosine 5'-triphosphate (ATP)-binding pocket of the enzyme, thereby preventing the phosphorylation of fructose.[1] By blocking this initial step, Khk-IN-1 is expected to mitigate the downstream metabolic consequences of excessive fructose consumption. This includes reducing the substrates available for DNL, which is regulated by transcription factors such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c).[2] Inhibition of KHK is therefore hypothesized to reduce hepatic steatosis, improve insulin sensitivity, and lower triglyceride levels.

Signaling Pathway of Fructose Metabolism and KHK Inhibition

References

The Central Role of Ketohexokinase in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose consumption has risen dramatically in recent decades, paralleling the increased prevalence of metabolic syndrome, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia. Central to the adverse metabolic effects of fructose is the enzyme ketohexokinase (KHK), also known as fructokinase. This technical guide provides an in-depth examination of the pivotal role of KHK in the pathogenesis of metabolic syndrome. We will explore the biochemical pathways initiated by KHK, the distinct roles of its isoforms, and its impact on de novo lipogenesis and uric acid production. Furthermore, this guide will detail key experimental protocols for studying KHK and its metabolic consequences, and present quantitative data from seminal studies in a clear, tabular format. Visual diagrams of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of KHK as a critical therapeutic target for metabolic diseases.

Introduction: Fructose Metabolism and the KHK Gateway

Unlike glucose, which is metabolized in virtually all cells and is subject to tight regulation, fructose is primarily metabolized in the liver, intestine, and kidneys through a pathway initiated by KHK.[1][2][3] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), the first and rate-limiting step in its metabolism.[3][4] This process bypasses the key regulatory checkpoints of glycolysis, leading to a rapid and unregulated flux of substrates that can overwhelm hepatic metabolic capacity.[5] The consequences of this unregulated metabolism are manifold and contribute directly to the features of metabolic syndrome.[6]

There are two splice isoforms of KHK, KHK-A and KHK-C, which arise from the same gene.[3][7] KHK-C is the high-affinity isoform for fructose and is predominantly expressed in the liver, small intestine, and kidney, the primary sites of fructose metabolism.[7][8] KHK-A has a lower affinity for fructose and is expressed more ubiquitously at lower levels.[7][8] While KHK-C is considered the primary driver of fructose-induced metabolic disease, emerging evidence suggests distinct and sometimes opposing roles for the two isoforms.[9]

Biochemical Pathways: The Downstream Consequences of KHK Activation

The phosphorylation of fructose by KHK initiates a cascade of events that contribute to metabolic dysregulation. This process consumes ATP, leading to transient intracellular phosphate depletion.[5][10] The subsequent increase in AMP activates AMP deaminase, which catabolizes AMP to inosine monophosphate (IMP) and ultimately to uric acid.[5][10]

KHK, De Novo Lipogenesis, and Hepatic Steatosis

F1P is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These trioses can then enter glycolysis and be converted to pyruvate, acetyl-CoA, and citrate, providing substrates for de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[11][12] Fructose is a more potent driver of DNL than glucose.[13] The activation of transcription factors such as carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) by fructose metabolites further upregulates the expression of lipogenic genes.[12][13] This increased DNL contributes to the accumulation of triglycerides in the liver, a condition known as hepatic steatosis or non-alcoholic fatty liver disease (NAFLD), a key component of metabolic syndrome.[1][6]

KHK, Uric Acid, and Cardiometabolic Risk

The KHK-mediated surge in uric acid production has been identified as a significant contributor to metabolic syndrome.[5][14] Elevated uric acid levels are associated with hypertension, insulin resistance, and endothelial dysfunction.[5][10][15] Uric acid can inhibit endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide bioavailability and impaired vasodilation.[5] Furthermore, uric acid can promote inflammation and oxidative stress, further exacerbating insulin resistance and contributing to the progression of cardiovascular and renal disease.[14][16][17]

Quantitative Data on KHK and Metabolic Parameters

The following tables summarize quantitative data from key studies investigating the role of KHK in metabolic syndrome.

| Parameter | Control Group | High-Fructose Diet Group | KHK Knockout/Inhibition + High-Fructose Diet | Citation |

| Body Weight Gain (g) | Variable | Increased | Prevented/Reduced | [8][9] |

| Liver Triglycerides (mg/g) | Baseline | Significantly Increased | Significantly Reduced | [18][19] |

| Plasma Triglycerides (mg/dL) | Baseline | Increased | Reduced | [18] |

| Fasting Plasma Glucose (mg/dL) | 102 ± 2 | Variable | 94 ± 2 (with KHK ASO) | [18] |

| Serum Insulin | Baseline | Increased | Reduced | [9][19] |

| Serum Leptin | Baseline | Increased | Reduced | [9] |

Table 1: Effects of KHK modulation on metabolic parameters in animal models.

| KHK Isoform | Km for Fructose | Primary Tissue Expression | Role in Metabolic Syndrome | Citation |

| KHK-C | ~0.8 mM | Liver, Small Intestine, Kidney | Pro-metabolic syndrome: drives fructose metabolism, DNL, and uric acid production. | [5][7] |

| KHK-A | ~7.0 mM | Ubiquitous (low levels) | Complex; knockout may exacerbate fructose-induced metabolic syndrome. | [5][9] |

Table 2: Characteristics of KHK isoforms.

Key Experimental Protocols

Measurement of Ketohexokinase (KHK) Enzymatic Activity

A common method for determining KHK activity is a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation of fructose.[20][21]

Principle: The amount of ADP generated is directly proportional to the KHK activity. The ADP is detected using an ADP-Glo™ Kinase Assay system.

Protocol Outline: [20]

-

Tissue/Cell Lysate Preparation: Homogenize liver tissue or lyse hepatocytes in a suitable buffer to extract proteins. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 384-well plate, combine the protein homogenate with a reaction buffer containing fructose and ATP. A negative control with a non-metabolizable fructose analog (e.g., 3-O-methyl-D-fructose) should be included.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ reagent to terminate the KHK reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.

Measurement of De Novo Lipogenesis (DNL)

Stable isotope labeling with deuterated water (²H₂O) is a widely used method to measure the rate of DNL in vivo.[22][23][24]

Principle: Deuterium from ²H₂O is incorporated into newly synthesized fatty acids. The enrichment of deuterium in the fatty acid pool is measured by mass spectrometry and used to calculate the fractional contribution of DNL.

Protocol Outline: [22][25][26]

-

²H₂O Administration: Administer a bolus of ²H₂O to the subject (animal or human) via intraperitoneal injection or in drinking water to achieve a target body water enrichment (typically 3-5%).

-

Sample Collection: Collect blood samples at baseline and at various time points after ²H₂O administration.

-

Lipid Extraction: Isolate lipids from plasma (specifically from VLDL-triglycerides for hepatic DNL) or tissue homogenates.

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and then methylate the fatty acids to form FAMEs.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and analyze the FAMEs by GC-MS to determine the deuterium enrichment in specific fatty acids (e.g., palmitate).

-

Calculation of Fractional DNL: Calculate the fractional synthetic rate of fatty acids based on the deuterium enrichment in the fatty acids and the body water enrichment.

Signaling Pathways and Experimental Workflows

// Nodes Fructose [label="Dietary Fructose", fillcolor="#F1F3F4"]; KHK [label="Ketohexokinase (KHK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_ADP [label="ATP -> ADP", shape=ellipse, fillcolor="#FBBC05"]; F1P [label="Fructose-1-Phosphate (F1P)", fillcolor="#F1F3F4"]; AldolaseB [label="Aldolase B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trioses [label="DHAP & Glyceraldehyde", fillcolor="#F1F3F4"]; DNL [label="De Novo Lipogenesis (DNL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#F1F3F4"]; NAFLD [label="Hepatic Steatosis (NAFLD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_Deaminase [label="AMP Deaminase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UricAcid [label="Uric Acid", fillcolor="#FBBC05"]; MetabolicSyndrome [label="Metabolic Syndrome\n(Insulin Resistance, Hypertension)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fructose -> KHK; KHK -> F1P [label="Phosphorylation"]; KHK -> ATP_ADP [dir=none]; ATP_ADP -> AMP_Deaminase [label="Increased AMP"]; F1P -> AldolaseB; AldolaseB -> Trioses; Trioses -> DNL [label="Substrate Provision"]; DNL -> Triglycerides; Triglycerides -> NAFLD; AMP_Deaminase -> UricAcid; UricAcid -> MetabolicSyndrome; NAFLD -> MetabolicSyndrome [style=dashed]; } dot Caption: KHK-mediated fructose metabolism leading to metabolic syndrome.

// Nodes Start [label="Start: Tissue/Cell Lysate", shape=ellipse, fillcolor="#F1F3F4"]; Reaction [label="Incubate with Fructose & ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="Add ADP-Glo™ Reagent\n(Stop KHK, Deplete ATP)", fillcolor="#FBBC05"]; Detect [label="Add Kinase Detection Reagent\n(Convert ADP to ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Luminescence", fillcolor="#F1F3F4"]; End [label="End: Quantify KHK Activity", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Reaction; Reaction -> Stop; Stop -> Detect; Detect -> Measure; Measure -> End; } dot Caption: Workflow for a luminescence-based KHK activity assay.

// Nodes Start [label="Start: Administer ²H₂O", shape=ellipse, fillcolor="#F1F3F4"]; Sample [label="Collect Blood/Tissue Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Lipid Extraction", fillcolor="#FBBC05"]; Prepare [label="Prepare Fatty Acid Methyl Esters (FAMEs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="GC-MS Analysis\n(Measure ²H Enrichment)", fillcolor="#F1F3F4"]; Calculate [label="Calculate Fractional DNL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Quantify De Novo Lipogenesis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Sample; Sample -> Extract; Extract -> Prepare; Prepare -> Analyze; Analyze -> Calculate; Calculate -> End; } dot Caption: Workflow for measuring de novo lipogenesis using ²H₂O.

Therapeutic Implications: KHK as a Drug Target

The central role of KHK in fructose-driven metabolic disease makes it an attractive therapeutic target.[1][18] Inhibition of KHK is expected to prevent the downstream metabolic consequences of excessive fructose consumption.[1][6] Several KHK inhibitors are in various stages of development and have shown promise in preclinical and clinical studies for the treatment of NAFLD, type 2 diabetes, and other metabolic disorders.[1][27][28][29] The benign nature of essential fructosuria, a genetic deficiency of KHK, further supports the safety of targeting this enzyme.[18][19][30]

Conclusion

Ketohexokinase stands at a critical juncture in the metabolic pathway that links high fructose intake to the development and progression of metabolic syndrome. Its unregulated activity in the liver and other tissues drives de novo lipogenesis and uric acid production, contributing to hepatic steatosis, insulin resistance, and hypertension. A thorough understanding of the biochemical and physiological roles of KHK, facilitated by robust experimental methodologies, is essential for the development of effective therapeutic strategies to combat the growing epidemic of metabolic diseases. The continued exploration of KHK inhibitors holds significant promise for mitigating the adverse health effects of our modern diet.

References

- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - KHK [maayanlab.cloud]

- 4. Characterization of Ketohexokinase as a Therapeutic Target for Hereditary Fructose Intolerance and Metabolic Syndrome - ProQuest [proquest.com]

- 5. Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fructose: a key factor in the development of metabolic syndrome and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Hepatic glucokinase regulatory protein and carbohydrate response element binding protein attenuation reduce de novo lipogenesis but do not mitigate intrahepatic triglyceride accumulation in Aldob deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Role of Uric Acid in Metabolic Syndrome, Hypertension, Kidney Injury, and Cardiovascular Diseases: Is It Time for Reappraisal? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uric acid, the metabolic syndrome, and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Ketohexokinase knockout mice, a model for essential fructosuria, exhibit altered fructose metabolism and are protected from diet-induced metabolic defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. metsol.com [metsol.com]

- 23. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [app.jove.com]

- 25. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. endocrine-abstracts.org [endocrine-abstracts.org]

- 27. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]

- 28. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. uniprot.org [uniprot.org]

The Role of Khk-IN-1 in the Fructose Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose consumption has risen dramatically, and its unique metabolic pathway, largely unregulated by the feedback mechanisms that control glucose metabolism, is increasingly implicated in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, making it a prime therapeutic target. This guide provides an in-depth technical overview of Khk-IN-1, a potent and selective inhibitor of KHK, and its interaction with the fructose metabolism pathway. We will delve into the quantitative data characterizing Khk-IN-1, detailed experimental protocols for its evaluation, and visualizations of the core biological and experimental processes.

The Fructose Metabolism Pathway

Unlike glucose, which is metabolized in virtually all cells, fructose is primarily metabolized in the liver, intestine, and kidneys.[2] The initial step is the phosphorylation of fructose to fructose-1-phosphate (F1P) by ketohexokinase (KHK). This step is rapid and irreversible, and importantly, it bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1).[2][3] This lack of feedback regulation can lead to a rapid depletion of intracellular ATP and an accumulation of F1P and downstream metabolites, driving de novo lipogenesis and other metabolic dysfunctions.[4]

The fructose metabolism pathway proceeds as follows:

-

Fructose is transported into the cell, primarily via the GLUT5 transporter.

-

Ketohexokinase (KHK) phosphorylates fructose to fructose-1-phosphate (F1P) , consuming one molecule of ATP.

-

Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .

-

Triokinase phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P) , consuming another molecule of ATP.

-

Both DHAP and G3P can then enter the glycolytic or gluconeogenic pathways.

Khk-IN-1: A Potent Ketohexokinase Inhibitor

Khk-IN-1 is a small molecule inhibitor of ketohexokinase. By blocking the first committed step of fructose metabolism, Khk-IN-1 prevents the rapid consumption of ATP and the accumulation of downstream metabolites that contribute to metabolic disease. Another well-characterized KHK inhibitor with extensive preclinical and clinical data is PF-06835919.

Quantitative Data

The following tables summarize the key quantitative data for Khk-IN-1 and PF-06835919.

| Inhibitor | Target | IC50 (nM) | Reference |

| Khk-IN-1 | KHK-C | 12 | [5] |

| PF-06835919 | KHK-C | 8.4 - 10 | [6][7] |

| PF-06835919 | KHK-A | 66 - 170 | [6][7] |

Table 1: In Vitro Inhibitory Potency against KHK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified KHK isoforms by 50%.

| Inhibitor | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| Khk-IN-1 | HepG2 cell lysates | Fructose-1-Phosphate Production | 0.4 | [5] |

| PF-06835919 | Primary Human Hepatocytes | Fructose-1-Phosphate Levels | 0.232 | [7] |

| PF-06835919 | Primary Rat Hepatocytes | Fructose-1-Phosphate Levels | 2.801 | [7] |

Table 2: Cellular Activity of KHK Inhibitors. Cellular IC50 values reflect the inhibitor's ability to penetrate cells and inhibit KHK in a more complex biological environment.

| Inhibitor | Species | Dose | Key Findings | Reference |

| Khk-IN-1 | Rat | 10 mg/kg (oral) | Oral bioavailability (F) = 34% | [5] |

| PF-06835919 | Rat (high-fructose diet) | 10 or 30 mg/kg (twice daily) | Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose excretion. | [8] |

Table 3: In Vivo Efficacy of KHK Inhibitors. These studies demonstrate the ability of KHK inhibitors to modulate fructose metabolism and improve metabolic parameters in animal models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KHK inhibitors like Khk-IN-1.

Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring ADP production.[9]

Materials:

-

Recombinant human KHK-C enzyme

-

KHK inhibitor (e.g., Khk-IN-1) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% (v/v) Tween-20

-

Substrate Solution: ATP and Fructose in Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the KHK inhibitor in DMSO. Then, dilute the inhibitor in Assay Buffer to the desired final concentrations.

-

Enzyme and Inhibitor Incubation: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate. Add 2.5 µL of recombinant KHK-C enzyme solution (e.g., 0.05 µg/µL in Assay Buffer) to each well. Incubate for 30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the Substrate Solution (containing ATP and fructose at their final desired concentrations, e.g., 100 µM ATP and 1 mM fructose) to each well.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Fructose-1-Phosphate (F1P) Measurement

This protocol describes the quantification of intracellular F1P levels in response to fructose and inhibitor treatment.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fructose solution

-

KHK inhibitor (e.g., Khk-IN-1)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.

-

Pre-incubate the cells with various concentrations of the KHK inhibitor or vehicle (DMSO) in serum-free medium for 1 hour.

-

Add fructose to a final concentration of 1 mM and incubate for an additional 2 hours.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -80°C for at least 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for polar metabolite separation.

-

Quantify F1P levels by comparing the peak area to a standard curve of known F1P concentrations.

-

-

Data Analysis: Normalize the F1P levels to the total protein content of the corresponding cell lysate. Calculate the percent reduction in F1P for each inhibitor concentration and determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor with its protein target in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell line expressing KHK (e.g., HEK293T overexpressing KHK)

-

KHK inhibitor (e.g., Khk-IN-1)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-KHK antibody

Procedure:

-

Cell Treatment: Treat cultured cells with the KHK inhibitor at a high concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble, aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-KHK antibody.

-

-

Data Analysis:

-

Quantify the band intensities for KHK at each temperature for both the vehicle- and inhibitor-treated samples.

-

Plot the relative band intensity against the temperature to generate melting curves.

-

A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement and stabilization.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a KHK inhibitor and the logical relationship of KHK inhibition to its downstream effects.

Conclusion

The inhibition of ketohexokinase presents a promising therapeutic strategy for metabolic disorders driven by excessive fructose consumption. Khk-IN-1 is a potent and selective tool for studying the role of KHK in these pathologies and serves as a lead compound for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of KHK inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further research into the long-term effects and potential off-target activities of KHK inhibitors will be crucial for their successful translation into clinical practice.

References

- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Sapphire North America [sapphire-usa.com]

- 8. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to KHK-A and KHK-C Isoforms for Researchers and Drug Development Professionals

An exploration of the structural, functional, and pathological distinctions between the two primary isoforms of ketohexokinase, KHK-A and KHK-C, this guide provides a comprehensive resource for scientists and researchers in the field of metabolic diseases and oncology.

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism. The KHK gene undergoes alternative splicing to produce two distinct isoforms, KHK-A and KHK-C, which exhibit significant differences in their enzymatic activity, tissue distribution, and physiological roles. These differences have profound implications for both normal physiology and the pathogenesis of various diseases, including metabolic syndrome and cancer.

Molecular and Enzymatic Differentiation

KHK-A and KHK-C are generated through the mutually exclusive splicing of exon 3A (for KHK-A) or 3C (for KHK-C) of the KHK gene. This alternative splicing event results in isoforms with distinct kinetic properties. KHK-C is the high-activity isoform, displaying a much lower Michaelis constant (Km) for fructose compared to KHK-A, indicating a higher affinity for its substrate.[1] This makes KHK-C the primary driver of fructose metabolism in the body.[1][2] In contrast, KHK-A has a Km for fructose that is approximately 10-fold higher, leading to significantly slower fructose phosphorylation at physiological concentrations.[3][4]

Table 1: Comparative Enzymatic Properties of KHK-A and KHK-C

| Property | KHK-A | KHK-C |

| Km for Fructose | ~8 mM[3] | ~0.8 mM[5] |

| Fructose Phosphorylation Rate | Low | High[1] |

| Primary Metabolic Role | Protein Kinase Activity[1][6] | Fructose Metabolism[1] |

Tissue Distribution and Expression

The expression patterns of KHK-A and KHK-C are markedly different. KHK-C is predominantly expressed in tissues central to fructose metabolism, namely the liver, kidney, and intestines.[7][8] Conversely, KHK-A is expressed more ubiquitously, albeit at lower levels, in a wide range of tissues including skeletal muscle and the brain.[3][7] In the liver, KHK-C expression is significantly higher than that of KHK-A.[7] Interestingly, fructose consumption has been shown to upregulate the expression of both isoforms.[2][7]

Table 2: Tissue Distribution of KHK-A and KHK-C Isoforms

| Tissue | KHK-A Expression | KHK-C Expression |

| Liver | Low[7] | High[7][8] |

| Kidney | Present[7] | High[7][8] |

| Intestine | Present[7] | High[7][8] |

| Skeletal Muscle | High[7] | Low/Absent |

| Brain | High[3] | Low/Absent |

| Pancreas | Present[7] | High[7] |

| Most Cancer Cells | Predominant[9] | Low/Absent[1] |

Divergent Roles in Metabolic Health and Disease

The distinct properties of KHK-A and KHK-C lead to opposing effects on metabolic health. The rapid fructose metabolism mediated by KHK-C in the liver can lead to transient ATP depletion and an accumulation of uric acid, contributing to the development of metabolic syndrome.[7] In contrast, while KHK-A metabolizes fructose slowly, it appears to play a role in metabolizing endogenously produced fructose.[7] Studies in knockout mice have revealed that the absence of KHK-A can exacerbate fructose-induced metabolic syndrome, suggesting a protective role for this isoform in certain contexts.[7]

In the realm of oncology, a fascinating isoform switch from KHK-C to KHK-A is observed in hepatocellular carcinoma (HCC) cells.[1] This switch results in reduced fructose metabolism, which may confer a survival advantage to cancer cells by minimizing the production of reactive oxygen species associated with rapid fructose catabolism.[1]

KHK-A as a Protein Kinase: A Paradigm Shift

Recent research has unveiled a novel, non-canonical function for KHK-A as a protein kinase, particularly in the context of cancer. In breast and gastric cancer, fructose stimulation promotes the nuclear translocation of KHK-A.[9][10] Once in the nucleus, KHK-A can phosphorylate other proteins, thereby influencing signaling pathways involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).[9][10] For instance, in breast cancer, nuclear KHK-A phosphorylates YWHAH, leading to the repression of the CDH1 gene and promoting cell invasion.[9] In HCC, KHK-A has been shown to phosphorylate and activate phosphoribosyl pyrophosphate synthetase 1 (PRPS1), promoting de novo nucleic acid synthesis and tumor growth.[1][6] This protein kinase activity of KHK-A is a critical area of ongoing research with significant implications for cancer therapy.

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of KHK-A and KHK-C, the following diagrams illustrate their involvement in metabolic and signaling pathways, as well as a typical experimental workflow for their characterization.

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro kinase assay [protocols.io]

- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

tissue-specific expression of KHK isoforms

An In-depth Technical Guide to the Tissue-Specific Expression of Ketohexokinase (KHK) Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate, a critical and rate-limiting step. The KHK gene encodes two distinct isoforms, KHK-A and KHK-C, through alternative splicing. These isoforms exhibit significant differences in their kinetic properties and tissue distribution, which has profound implications for both normal physiology and the pathogenesis of metabolic diseases. Understanding the tissue-specific expression and function of KHK-A and KHK-C is crucial for developing targeted therapeutic strategies for conditions such as non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and certain cancers. This guide provides a comprehensive overview of the current knowledge on the differential expression of KHK isoforms, detailed experimental protocols for their analysis, and insights into their roles in cellular signaling pathways.

Introduction to KHK Isoforms: KHK-A and KHK-C

The two isoforms of ketohexokinase, KHK-A and KHK-C, are generated by the mutually exclusive alternative splicing of two adjacent exons, 3A and 3C, from the KHK gene.[1][2] This splicing event results in proteins that differ by a 45-amino-acid sequence.[2] This structural difference leads to significant variations in their enzymatic activity. KHK-C is the high-affinity isoform, efficiently phosphorylating fructose at physiological concentrations, whereas KHK-A has a much lower affinity for fructose.[3][4]

KHK-C is considered the primary enzyme for dietary fructose metabolism due to its low Michaelis constant (Km) for fructose.[5][6] In contrast, the physiological role of the low-affinity KHK-A isoform has been less clear, though recent evidence suggests it may have "moonlighting" functions, including protein kinase activity, particularly in the context of cancer.[2][7]

Data Presentation: Quantitative and Distributional Analysis

The functional differences between KHK-A and KHK-C are underscored by their distinct kinetic properties and tissue-specific expression patterns.

Table 1: Comparative Properties of Human KHK Isoforms

| Property | KHK-A | KHK-C | Reference |

| Primary Tissues | Ubiquitous, low-level expression (e.g., brain, heart, muscle, pancreas) | Liver, Kidney, Small Intestine, Pancreas | [3][4][5][8] |

| Km for Fructose | ~8.0 mM | ~0.8 mM | [3][8] |

| Primary Role | Unclear; potential role in endogenous fructose metabolism, protein kinase activity | Dietary fructose clearance | [3][5][7] |

| Expression Level | Low | High (in specific tissues) | [3][8] |

Table 2: Tissue Distribution of KHK Isoform mRNA in Humans and Rodents

| Tissue | Predominant mRNA Isoform | Relative Expression Level | Reference |

| Liver | KHK-C | High | [1][3][8] |

| Kidney | KHK-C | High | [1][3][8] |

| Small Intestine | KHK-C | High | [1][3][8] |

| Pancreas | KHK-C (predominantly), some KHK-A | Moderate | [4][8] |

| Brain | KHK-A | Low | [3][8] |

| Heart | KHK-A | Low | [3] |

| Skeletal Muscle | KHK-A | Low | [4][8] |

| Spleen | KHK-A | Low | [3] |

| Lung | KHK-A | Low | [3][8] |

| Adipose Tissue | KHK-A (very low or absent KHK-C) | Low | [9][10] |

Signaling Pathways and Functional Roles

KHK's primary role is to initiate fructose catabolism. This pathway, particularly when driven by the high-activity KHK-C isoform in the liver, bypasses the main rate-limiting step of glycolysis (phosphofructokinase), leading to rapid substrate flux.

This rapid phosphorylation of fructose can lead to several downstream metabolic consequences:

-

ATP Depletion: The high flux through KHK-C can consume ATP faster than it can be regenerated, leading to a transient depletion of intracellular ATP.[6][11]

-

Uric Acid Production: The depletion of ATP activates AMP deaminase, leading to the degradation of adenine nucleotides and a subsequent increase in uric acid production.[11][12]

-

Increased Lipogenesis: The products of fructose metabolism, dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, serve as substrates for de novo lipogenesis, contributing to triglyceride accumulation.[12][13]

-

Endoplasmic Reticulum (ER) Stress: Upregulation of KHK-C has been shown to induce ER stress, providing a mechanistic link between fructose metabolism and liver disease progression.[13]

Experimental Protocols

Accurate determination of KHK isoform expression is fundamental to research in this field. The following are summaries of key methodologies.

Reverse Transcription PCR (RT-PCR) for Splice Variant Analysis

This method is used to determine the relative abundance of KHK-A and KHK-C mRNA transcripts in a given tissue.

-

Objective: To distinguish between mRNAs containing exon 3A (KHK-A) and exon 3C (KHK-C).

-

Methodology:

-

RNA Extraction: Isolate total RNA from tissue homogenates using a standard protocol (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using primers designed to flank the alternatively spliced region. A forward primer in exon 2 and a reverse primer in exon 4 will co-amplify both splice variants.[8]

-

Restriction Digest: Differentiate the PCR products by digesting them with restriction enzymes that specifically cut within either exon 3A (e.g., AvaII) or exon 3C (e.g., BsmAI).[8]

-

Analysis: Visualize the digested products on an agarose gel. The presence and intensity of cut vs. uncut bands indicate which isoforms are present and their relative abundance. For quantitative analysis, quantitative PCR (qPCR) with isoform-specific primers or probes is recommended.[4][14]

-

Western Blotting for Protein Isoform Detection

Western blotting is used to detect the presence and relative quantity of KHK protein in tissue lysates.

-

Objective: To identify KHK protein and, if using isoform-specific antibodies, to distinguish between KHK-A and KHK-C.

-

Methodology:

-

Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors.[3] Determine protein concentration using a suitable assay (e.g., BCA assay).[3]

-

SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against KHK. Note: Many commercially available antibodies recognize both isoforms.[8] Isoform-specific antibodies can be used but require careful validation.[6][8]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a band at ~30 kDa indicates KHK protein.[8]

-

KHK Enzyme Activity Assay

This assay measures the rate of fructose phosphorylation in a tissue extract.

-

Objective: To quantify the functional activity of KHK.

-

Methodology (Coupled Enzyme Assay):

-

Homogenate Preparation: Prepare tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer with EDTA, DTT, and protease inhibitors) and clarify by centrifugation.[3]

-

Reaction Mixture: Prepare a reaction mixture containing the tissue extract, ATP, and fructose. The KHK-catalyzed reaction produces ADP.

-

Coupled Reaction: The ADP produced is used in a series of coupled reactions involving pyruvate kinase and lactate dehydrogenase, which ultimately leads to the oxidation of NADH to NAD+.

-

Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH consumption) over time using a spectrophotometer. The rate of decrease is proportional to the KHK activity.[3]

-

Luminescence-Based Alternative: A highly sensitive alternative involves directly measuring the ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[9] This method quantifies ADP by converting it to ATP, which then drives a luciferase reaction, producing a light signal proportional to KHK activity.[9]

-

Conclusion and Future Directions

The differential expression of KHK-A and KHK-C is a critical determinant of fructose metabolism across various tissues. KHK-C, with its high affinity for fructose, dominates in key metabolic organs like the liver, kidney, and small intestine, playing a central role in processing dietary fructose.[1][5] The widespread but low-level expression of KHK-A suggests a different, perhaps regulatory or context-dependent, physiological role that is an active area of investigation.[3][5] For drug development professionals, the tissue-specific expression of these isoforms presents both opportunities and challenges. Targeting KHK-C is a promising strategy for metabolic diseases, but the broader expression of KHK-A necessitates careful consideration of isoform selectivity to minimize off-target effects. Future research should continue to elucidate the unique functions of KHK-A and the regulatory mechanisms that govern the alternative splicing of the KHK gene in health and disease.

References

- 1. Structure and alternative splicing of the ketohexokinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational changes in ketohexokinase are conserved across isozymes and species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - KHK [maayanlab.cloud]

- 8. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 11. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

Khk-IN-1: A Technical Guide for Obesity and Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of obesity and type 2 diabetes presents a significant global health challenge. A key metabolic pathway implicated in these conditions is the metabolism of fructose, a monosaccharide increasingly common in Western diets. Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. Its inhibition has emerged as a promising therapeutic strategy to mitigate the adverse effects of excessive fructose consumption. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective inhibitor of KHK, for researchers and drug development professionals investigating novel treatments for obesity and diabetes.

Mechanism of Action

Khk-IN-1 is a selective and cell-permeable inhibitor of ketohexokinase.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] By inhibiting KHK, Khk-IN-1 blocks this initial step, thereby reducing the downstream metabolic consequences of high fructose levels. These consequences include increased de novo lipogenesis (DNL), hepatic steatosis, and insulin resistance. The inhibition of KHK by Khk-IN-1 is competitive with respect to ATP, with the inhibitor binding to the ATP-binding pocket of the enzyme.

Data Presentation

In Vitro and In Vivo Activity of Khk-IN-1

| Parameter | Value | Species/System | Reference |

| IC50 (KHK) | 12 nM | Recombinant Human KHK | [1] |

| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [1][2] |

| Oral Bioavailability (F) | 34% | Male Sprague-Dawley rats | [1][2] |

| Oral Half-life (t1/2) | 4 h | Male Sprague-Dawley rats | [1] |

| Volume of Distribution (Vdss) | 32 L/kg | Male Sprague-Dawley rats | [1] |

| Clearance (CL) | 160 mL/min/kg | Male Sprague-Dawley rats | [1] |

Microsomal Stability and Cytochrome P450 Inhibition

| Parameter | Value | Species | Reference |

| Stability in Liver Microsomes (10 min) | 88% remaining | Human | [1] |

| Stability in Liver Microsomes (10 min) | 72% remaining | Rat | [1] |

| CYP450 Inhibition (1A2, 2C19, 2D6, 2C9, 3A4) | Not significant | Human | [1] |

Experimental Protocols

In Vitro Ketohexokinase (KHK) Enzymatic Assay

This protocol is adapted from a generic luminescence-based KHK assay and can be used to determine the IC50 of Khk-IN-1.

Materials:

-

Recombinant human KHK-C enzyme

-

Khk-IN-1

-

Fructose

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM KCl

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare a serial dilution of Khk-IN-1 in the assay buffer.

-

In a 96-well plate, add 5 µL of the Khk-IN-1 dilution or vehicle (DMSO control).

-

Add 10 µL of a solution containing fructose and ATP in assay buffer to each well. Final concentrations should be at the Km for each substrate.

-

Add 5 µL of recombinant KHK-C enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.

-

Incubate the plate at 37°C for 60 minutes.

-

To stop the reaction and detect ADP produced, add 20 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Khk-IN-1 concentration and determine the IC50 value using a suitable software.

Cellular Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol describes the measurement of F1P production in HepG2 cell lysates.[1][2]

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

Khk-IN-1

-

Fructose

-

Cell lysis buffer

-

Fructose-1-Phosphate assay kit (e.g., colorimetric or fluorometric)

-

96-well plates

Procedure:

-

Seed HepG2 cells in 96-well plates and culture until they reach 80-90% confluency.

-

Prepare various concentrations of Khk-IN-1 in cell culture medium.

-

Aspirate the medium from the cells and replace it with the medium containing different concentrations of Khk-IN-1 or vehicle control.

-

Incubate the cells for 30 minutes at 37°C.[1]

-

Add fructose to each well to a final concentration of 15 mM.[1]

-

Incubate for an additional 3 hours at 37°C.[1]

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable cell lysis buffer.

-

Determine the F1P concentration in the cell lysates using a commercially available F1P assay kit, following the manufacturer's instructions.

-

Normalize the F1P concentration to the total protein concentration in each well.

-

Calculate the percent inhibition of F1P production and determine the cellular IC50 value.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This is a general protocol for a diet-induced obesity model. A specific long-term efficacy study protocol for Khk-IN-1 is not publicly available and would need to be developed.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Control diet (e.g., 10% kcal from fat)

-

Khk-IN-1

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

-

Acclimatize mice for one week with ad libitum access to standard chow and water.

-

Divide the mice into two main groups: one receiving the control diet and the other receiving the HFD.

-

Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[1] Monitor body weight and food intake weekly.

-

After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving Khk-IN-1.

-

Administer Khk-IN-1 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

-

Continue to monitor body weight, food intake, and other relevant parameters (e.g., blood glucose, insulin levels) throughout the treatment period.

-

At the end of the study, collect blood and tissues for analysis of metabolic parameters, gene expression, and histology.

In Vivo Streptozotocin (STZ)-Induced Diabetes Rat Model

This is a general protocol for an STZ-induced diabetes model. A specific long-term efficacy study protocol for Khk-IN-1 is not publicly available and would need to be developed.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Khk-IN-1

-

Vehicle for oral gavage

Procedure:

-

Acclimatize rats for one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.

-

Monitor blood glucose levels 48-72 hours post-injection to confirm the development of hyperglycemia (blood glucose > 250 mg/dL).

-

Divide the diabetic rats into two groups: one receiving vehicle and the other receiving Khk-IN-1.

-

Administer Khk-IN-1 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor blood glucose, body weight, and other diabetic complications.

-

At the end of the study, collect blood and tissues for biochemical and histological analysis.

Signaling Pathways and Experimental Workflows

Fructose Metabolism and Downstream Signaling

Inhibition of KHK by Khk-IN-1 blocks the conversion of fructose to F1P, which has significant downstream effects on cellular metabolism, particularly in the liver. High levels of fructose metabolism are known to activate lipogenic transcription factors, leading to increased DNL and hepatic steatosis. The two key transcription factors involved are:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis.

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose and fructose metabolites, it also promotes the expression of genes involved in glycolysis and lipogenesis.

By blocking F1P production, Khk-IN-1 is expected to reduce the activation of SREBP-1c and ChREBP, thereby decreasing the expression of their target genes and mitigating the lipogenic effects of fructose.

Caption: Fructose metabolism pathway and the inhibitory action of Khk-IN-1.

Experimental Workflow for Evaluating Khk-IN-1

A typical workflow for the preclinical evaluation of Khk-IN-1 would involve a series of in vitro and in vivo experiments to establish its efficacy and mechanism of action.

Caption: Preclinical experimental workflow for Khk-IN-1 evaluation.

Conclusion

Khk-IN-1 is a valuable research tool for investigating the role of ketohexokinase in obesity and diabetes. Its high potency and selectivity, coupled with cell permeability and oral bioavailability in preclinical species, make it a suitable candidate for in-depth studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize Khk-IN-1 in their investigations into the metabolic consequences of fructose metabolism and the potential therapeutic benefits of its inhibition. Further studies are warranted to explore the long-term efficacy and safety of Khk-IN-1 in relevant animal models of metabolic disease.

References

The Discovery and Development of Khk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Khk-IN-1, a potent and selective inhibitor of ketohexokinase (KHK). This document details the scientific rationale for targeting KHK, the experimental methodologies employed in the characterization of Khk-IN-1, and the key findings from preclinical studies.

Introduction: The Rationale for Ketohexokinase Inhibition

Increased consumption of fructose has been linked to a rising incidence of metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[1] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] Unlike glycolysis, the fructose metabolism pathway initiated by KHK lacks a negative feedback mechanism, leading to rapid substrate flux and the production of precursors for de novo lipogenesis.[2] Consequently, inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental metabolic effects of excessive fructose intake.

Khk-IN-1, a member of the pyrimidinopyrimidine class of compounds, emerged from a high-throughput screening campaign and subsequent structure-based drug design efforts.[3] It is a potent and selective inhibitor of the KHK-C isoform, the primary isoform expressed in the liver.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Khk-IN-1 and related compounds, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Khk-IN-1 and Analogs [3][4]

| Compound | R1 | R2 | R3 | KHK IC50 (nM) |

| Khk-IN-1 (8) | 2-SMe | CH2-c-Pr | piperazino | 12 |

| 3 | 2-Cl | CH2-c-Pr | piperazino | 210 |

| 38 | 2-SMe | cyclobutyl | piperazino | 7 |

| 47 | 2-SMe | CH2-c-Pr | N-methylpiperazino | 8 |

| 12 | 2-SEt | CH2-c-Pr | piperazino | >9000 |

| 14 | 2-OMe | CH2-c-Pr | piperazino | >9000 |

| 16 | 2-CF3 | CH2-c-Pr | piperazino | >9000 |

Table 2: Cellular and In Vivo Pharmacokinetic Properties of Khk-IN-1 [3]

| Parameter | Value |

| Cellular KHK Inhibition (IC50) | 400 nM |

| Oral Bioavailability (F) in rats | 34% |

| Plasma Cmax (10 mg/kg oral dose in rats) | 0.16 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of Khk-IN-1.

In Vitro Ketohexokinase (KHK) Inhibition Assay

This protocol describes a luminescence-based assay to quantify KHK activity by measuring the amount of ADP produced.[5]

Materials:

-

Recombinant human KHK-C enzyme

-

Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton X-100)

-

ATP solution

-

Fructose solution

-

Khk-IN-1 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a 2x substrate solution containing fructose and ATP in the assay buffer.

-

Add 2.5 µL of protein homogenate (or recombinant KHK-C) to the wells of a 384-well plate.

-

Add 2.5 µL of the 2x substrate solution to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 40 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate KHK inhibition by comparing the luminescence signal in the presence of the test compound to the control wells.

In Vivo Fructose Challenge Model in Rats

This protocol outlines an in vivo study to assess the efficacy of Khk-IN-1 in a fructose-induced metabolic challenge model.

Animal Model:

-

Male Sprague-Dawley rats.[6]

Procedure:

-

House the rats under standard laboratory conditions with ad libitum access to food and water.

-

Fast the animals overnight prior to the study.

-

Administer Khk-IN-1 (e.g., 10 mg/kg) or vehicle control via oral gavage.[7]

-

After a set time (e.g., 1-2 hours), administer a fructose solution (e.g., 2 g/kg) via oral gavage.

-

Collect blood samples at various time points post-fructose administration.

-

Analyze plasma samples for fructose-1-phosphate (F1P) levels using a validated analytical method (e.g., LC-MS/MS).

-

Evaluate the effect of Khk-IN-1 on fructose-induced F1P production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to the discovery and development of Khk-IN-1.

Caption: Fructose Metabolism and Lipogenesis Pathway.

Caption: Khk-IN-1 Discovery and Development Workflow.

Conclusion

Khk-IN-1 is a potent and selective inhibitor of ketohexokinase discovered through a rigorous drug discovery process. Preclinical data demonstrate its ability to effectively inhibit KHK in vitro and in vivo, supporting its potential as a therapeutic agent for metabolic disorders driven by excessive fructose consumption. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. kinaselogistics.com [kinaselogistics.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Researchers [rodentmda.ch]

- 6. Adaptation of Sprague Dawley rats to long-term feeding of high fat or high fructose diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Permeability and Pharmacological Profile of Khk-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khk-IN-1 has emerged as a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism. By blocking the conversion of fructose to fructose-1-phosphate, Khk-IN-1 presents a promising therapeutic strategy for metabolic disorders linked to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the cellular permeability, mechanism of action, and key experimental data related to Khk-IN-1, intended to support further research and drug development efforts in this area.

Core Compound Properties and In Vitro Potency

Khk-IN-1 is characterized as a selective and cell-membrane permeable inhibitor of ketohexokinase.[3] Its inhibitory activity has been quantified in both enzymatic and cell-based assays, demonstrating high potency.

| Parameter | Value | Assay System | Reference |

| KHK IC50 | 12 nM | Recombinant Human KHK | [4] |

| HepG2 IC50 | 400 nM | Fructose-1-Phosphate Production | [4] |

Cellular Permeability Profile

While specific quantitative data from standard intestinal permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) for Khk-IN-1 are not publicly available, its significant potency in cell-based assays serves as strong indirect evidence of its ability to cross cellular membranes. The observed inhibition of fructose-1-phosphate production within HepG2 cells at a low nanomolar concentration indicates that Khk-IN-1 can effectively penetrate the cell membrane to reach its intracellular target, KHK.

In Vivo Pharmacokinetics

Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of Khk-IN-1, suggesting reasonable oral bioavailability.

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F) | 34% | Rat | 10 mg/kg, single oral gavage | [4] |

| Oral Half-life (t1/2) | 4 hours | Rat | 10 mg/kg, single oral gavage | [4] |

| Volume of Distribution (Vdss) | 32 L/kg | Rat | 10 mg/kg, single oral gavage | [4] |

| Clearance (CL) | 160 mL/min/kg | Rat | 10 mg/kg, single oral gavage | [4] |

Mechanism of Action and Signaling Pathway

Khk-IN-1 exerts its therapeutic effect by inhibiting ketohexokinase, a critical enzyme in the fructose metabolism pathway. This pathway is distinct from glucose metabolism and lacks the same degree of negative feedback regulation, making it susceptible to overload in the context of high fructose intake.

Fructose enters hepatocytes and other KHK-expressing cells primarily through GLUT5 and GLUT2 transporters.[5] KHK then phosphorylates fructose to fructose-1-phosphate (F1P).[6][7] This rapid phosphorylation can lead to a depletion of intracellular ATP and an accumulation of F1P.[5][8] F1P is subsequently cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can then enter glycolysis or be used for lipogenesis.[6] By inhibiting KHK, Khk-IN-1 prevents the formation of F1P, thereby blocking the downstream metabolic consequences of excessive fructose metabolism, including de novo lipogenesis, uric acid production, and potential contributions to insulin resistance.[1][5]

Experimental Protocols

In Vitro KHK Enzyme Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the IC50 of Khk-IN-1 against recombinant KHK.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Khk-IN-1 in a suitable assay buffer. Prepare solutions of recombinant human KHK, ATP, and fructose in the same buffer.

-

Inhibitor Pre-incubation: Add the KHK enzyme and the various concentrations of Khk-IN-1 to the wells of a microplate. Allow for a pre-incubation period (e.g., 30 minutes) at room temperature to facilitate inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and fructose to each well.

-

Reaction Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced. This can be achieved through various detection methods, such as a coupled-enzyme assay that links ADP production to a change in fluorescence or absorbance, or a fluorescence polarization assay that directly detects ADP.

-